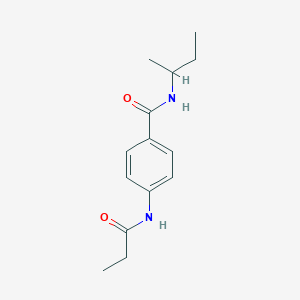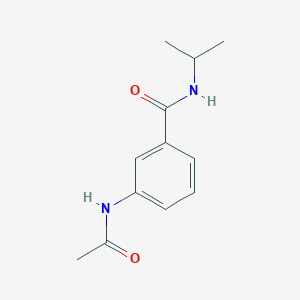![molecular formula C18H20N2O3 B267587 2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267587.png)
2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as MP-10, is a chemical compound that has been widely studied for its potential therapeutic applications. MP-10 belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, but it is thought to act as a dopamine D2 receptor agonist. It has also been found to inhibit the reuptake of dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to exhibit a range of biochemical and physiological effects, including dopaminergic activity, antioxidant properties, and anti-inflammatory effects. It has been shown to protect dopaminergic neurons from oxidative stress and neurotoxins, and to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide in lab experiments is its well-established synthesis method, which allows for consistent and reproducible results. However, one limitation is its relatively low potency compared to other dopaminergic drugs.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide. One area of focus could be on improving its potency and efficacy as a therapeutic agent. Another area of interest could be on exploring its potential use in treating other neurological disorders, such as Alzheimer's disease. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other dopaminergic drugs.
Métodos De Síntesis
The synthesis of 2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves several steps, including the reaction of 4-(propylamino)benzoic acid with thionyl chloride to form 4-(propylamino)benzoyl chloride. The resulting compound is then reacted with 2-methoxyaniline in the presence of a base to produce 2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. It has been found to exhibit dopaminergic activity and has been shown to protect dopaminergic neurons from oxidative stress and neurotoxins. 2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been studied for its potential use in treating drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Propiedades
Nombre del producto |
2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-methoxy-N-[4-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-12-19-17(21)13-8-10-14(11-9-13)20-18(22)15-6-4-5-7-16(15)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
RTMOFAIQXKFSHA-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B267505.png)
![N-[4-(isobutyrylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B267506.png)
![2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267509.png)
![3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267510.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B267515.png)
![N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267518.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B267519.png)
![N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide](/img/structure/B267520.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267521.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide](/img/structure/B267523.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide](/img/structure/B267524.png)
![N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B267525.png)
